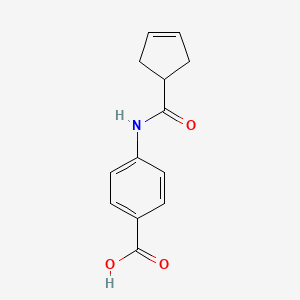

4-(Cyclopent-3-ene-1-carboxamido)benzoic acid

Description

4-(Cyclopent-3-ene-1-carboxamido)benzoic acid is a benzoic acid derivative featuring a cyclopentene carboxamide substituent at the para position of the aromatic ring. This structural motif combines the carboxylic acid functionality of benzoic acid with the unsaturated cyclopentene ring, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula |

C13H13NO3 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

4-(cyclopent-3-ene-1-carbonylamino)benzoic acid |

InChI |

InChI=1S/C13H13NO3/c15-12(9-3-1-2-4-9)14-11-7-5-10(6-8-11)13(16)17/h1-2,5-9H,3-4H2,(H,14,15)(H,16,17) |

InChI Key |

UBJPWCMTAWWJLH-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CCC1C(=O)NC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopent-3-ene-1-carboxamido)benzoic acid typically involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature. This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopent-3-ene-1-carboxamido)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(Cyclopent-3-ene-1-carboxamido)benzoic acid has several applications in scientific research:

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Cyclopent-3-ene-1-carboxamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide and carboxylic acid groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Hydroxybenzoic Acid (CAS 99-96-7)

- Structure : A hydroxyl group replaces the cyclopentene carboxamide moiety at the para position.

- Key Properties :

- Contrast with Target Compound : The cyclopentene carboxamide group in the target compound likely reduces solubility but may enhance lipophilicity and membrane permeability, favoring biological interactions.

4-(4-Nitrobenzylideneamino)benzoic Acid

- Structure: Features a nitrobenzylideneamino group at the para position ().

- Key Properties: The nitro group (-NO₂) is strongly electron-withdrawing, increasing acidity (lower pKa) compared to 4-hydroxybenzoic acid. The conjugated imine (Schiff base) linkage may enable coordination with metal ions or participation in redox reactions.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure: Contains a propenoic acid side chain and two hydroxyl groups on the benzene ring ().

- Key Properties :

- Antioxidant activity due to catechol (di-OH) structure.

- Extended conjugation enhances UV absorption, useful in photochemical applications.

- Contrast with Target Compound : The cyclopentene carboxamide group lacks hydroxyl substituents, likely reducing antioxidant capacity but offering a rigid, planar structure for crystal engineering or target-specific binding.

4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic Acid

- Structure: Contains a β-lactam (azetidinone) ring fused with a nitroaryl group (, Scheme 5).

- Key Properties: The β-lactam ring may confer antibiotic activity or susceptibility to enzymatic hydrolysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.